molecular formula C20H18N2O2 B4392181 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

Cat. No.: B4392181
M. Wt: 318.4 g/mol
InChI Key: KYKWXDDCUDJLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, commonly known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a crucial pathway for regulating cell cycle progression and apoptosis.

Mechanism of Action

MI-2 works by binding to the hydrophobic pocket of MDM2, which is the region responsible for binding to the p53 protein. By binding to this pocket, MI-2 prevents the MDM2-p53 interaction, which leads to the stabilization and activation of p53. Activated p53 then induces apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
MI-2 has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, MI-2 has also been shown to inhibit cell cycle progression and to reduce the invasive potential of cancer cells. MI-2 has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as doxorubicin and cisplatin.

Advantages and Limitations for Lab Experiments

One of the major advantages of MI-2 is its high potency and specificity for the MDM2-p53 interaction. This makes it an ideal tool for studying the role of this pathway in cancer biology. However, one of the limitations of MI-2 is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, MI-2 has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of future directions for research on MI-2. One area of focus is the development of more effective delivery methods for MI-2, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can be used to predict which cancer patients are most likely to respond to MI-2 treatment. Additionally, there is ongoing research on the use of MI-2 in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its effectiveness in cancer therapy. Finally, there is interest in exploring the potential applications of MI-2 in other disease areas, such as neurodegenerative diseases.

Scientific Research Applications

MI-2 has been extensively studied for its potential applications in cancer therapy. The MDM2-p53 interaction is a crucial pathway for regulating cell cycle progression and apoptosis, and disruption of this interaction has been shown to induce apoptosis in cancer cells. MI-2 has been shown to be a potent inhibitor of the MDM2-p53 interaction, and has been shown to induce apoptosis in cancer cells both in vitro and in vivo. MI-2 has also been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.

Properties

IUPAC Name

1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14-10-15-6-2-4-8-18(15)22(14)20(24)12-21-11-16(13-23)17-7-3-5-9-19(17)21/h2-9,11,13-14H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKWXDDCUDJLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

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